

A Technical Guide to the Discovery and Development of Selective PBRM1 Inhibitors

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-2*

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Abstract

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant target in oncology. Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), and its context-dependent roles as both a tumor suppressor and promoter, underscore the need for selective chemical probes to elucidate its function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and development of selective PBRM1 inhibitors, with a focus on inhibitors targeting the second bromodomain (BD2). It details the experimental protocols for key assays, presents quantitative data for reported inhibitors, and visualizes the intricate signaling pathways and discovery workflows.

Introduction: PBRM1 as a Therapeutic Target

PBRM1 is a large, multi-domain protein that is a defining subunit of the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] PBRM1 is unique in that it contains six bromodomains (BDs), which are responsible for recognizing and binding to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci.[1] This targeting function is critical for the regulation of gene expression involved in cellular processes such as proliferation, differentiation, and DNA repair.[1][3][4]

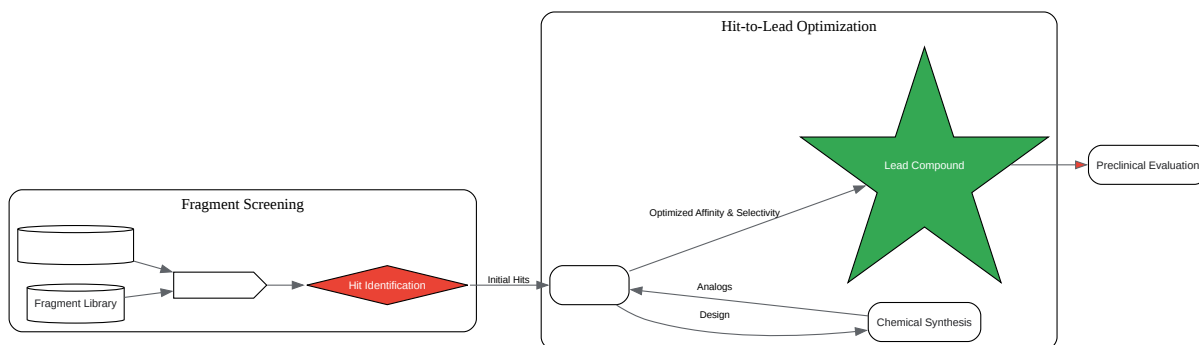
The therapeutic rationale for targeting PBRM1 is multifaceted. In cancers like ccRCC, loss-of-function mutations in PBRM1 are prevalent, suggesting a tumor suppressor role.^[1] In this context, targeting synthetic lethal partners of PBRM1-deficient cells, such as PARP inhibitors, presents a promising therapeutic strategy.^{[3][5][6]} Conversely, in other cancers like prostate cancer, PBRM1 can act as a tumor promoter, making direct inhibition of its function a viable approach.^{[7][8]} The development of selective PBRM1 inhibitors is therefore crucial to dissect these context-specific functions and to advance novel cancer therapies.

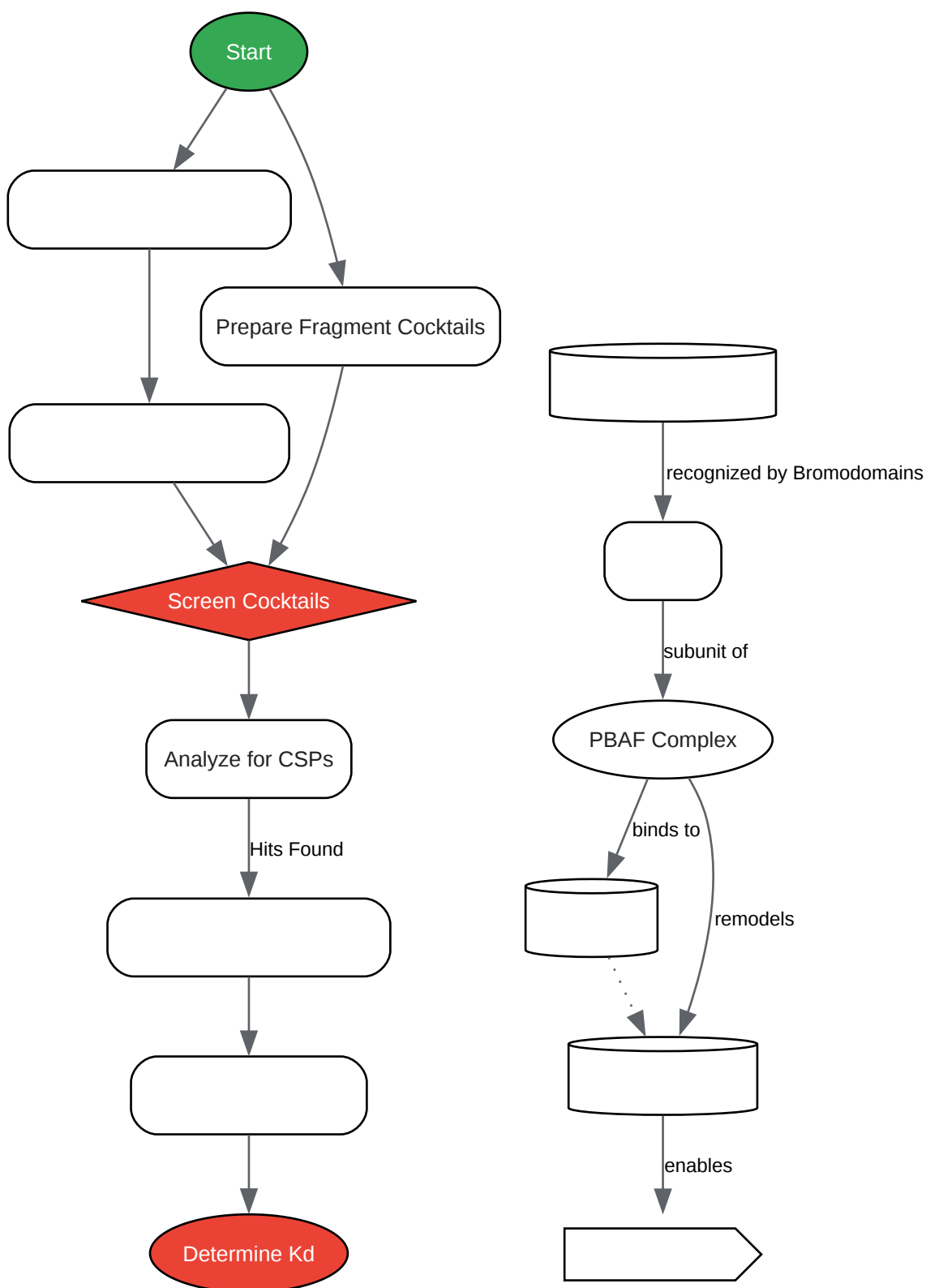
Discovery of Selective PBRM1 Inhibitors

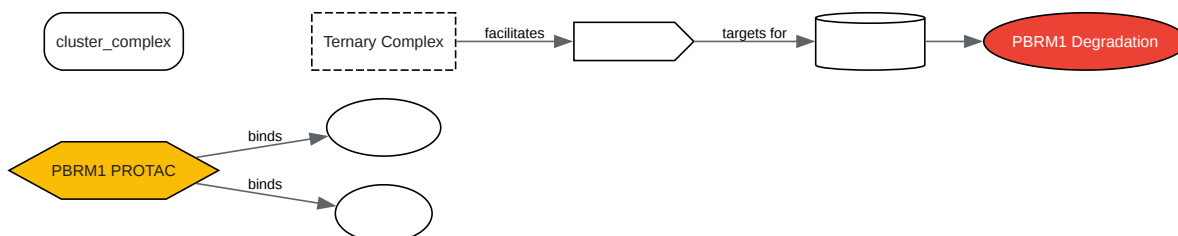
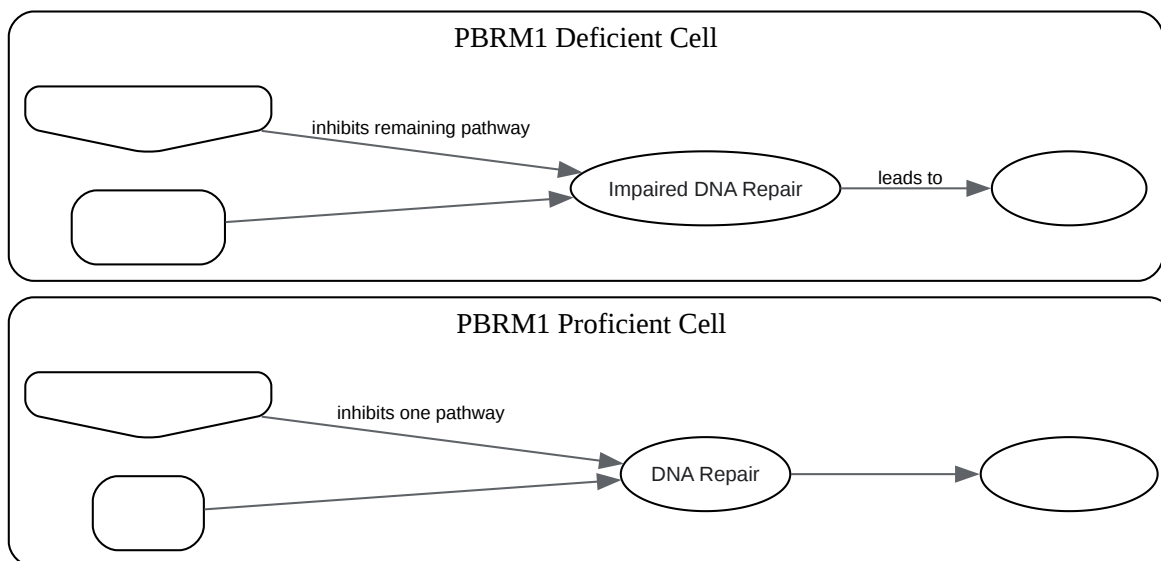
The discovery of potent and selective PBRM1 inhibitors has primarily focused on targeting the second bromodomain (BD2), which plays a critical role in chromatin binding. A successful approach has been fragment-based drug discovery (FBDD) coupled with protein-detected Nuclear Magnetic Resonance (NMR) spectroscopy.

Fragment-Based Screening Workflow

The initial step in discovering novel PBRM1 inhibitors often involves screening a library of low-molecular-weight fragments to identify initial hits that bind to the target protein, in this case, the PBRM1 BD2.







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